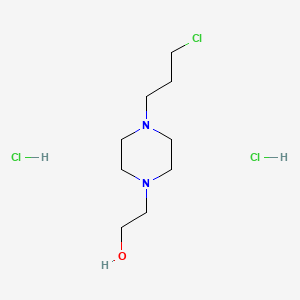4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride
CAS No.: 3445-00-9
Cat. No.: VC3739353
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3445-00-9 |
|---|---|
| Molecular Formula | C9H20Cl2N2O |
| Molecular Weight | 243.17 g/mol |
| IUPAC Name | 2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H |
| Standard InChI Key | AEHSLLFSZBQDFB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCCl)CCO.Cl.Cl |
| Canonical SMILES | C1CN(CCN1CCCCl)CCO.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₂₁Cl₃N₂O |
| Molecular Weight | 279.64 g/mol |
| CAS Number | 3445-00-9 |
| EC Number | 222-358-9 |
| PubChem CID | 11970280 |
| MDL Number | MFCD09752083 |
The chemical formula C₉H₂₁Cl₃N₂O indicates the presence of 9 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms (one within the organic structure and two as part of the dihydrochloride salt), 2 nitrogen atoms, and 1 oxygen atom .
Nomenclature and Structural Representation
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Likely crystalline solid |
| Boiling Point | 323 °C at 760 mmHg |
| Flash Point | 149.1 °C |
| Melting Point | Not available in the data |
| Density | Not available in the data |
The relatively high boiling point (323 °C) suggests strong intermolecular forces, which is expected for a dihydrochloride salt with multiple potential hydrogen bonding sites .
Chemical Reactivity
The chemical structure of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride features several reactive functional groups that determine its chemical behavior:
-
The piperazine ring provides two tertiary amine centers, which can participate in acid-base reactions, nucleophilic substitutions, and coordination with metals.
-
The terminal hydroxyl group (-OH) on the ethanol substituent can undergo typical alcohol reactions, including oxidation, esterification, and hydrogen bonding.
-
The primary alkyl chloride group (-CH₂Cl) at the end of the propyl chain is potentially reactive toward nucleophilic substitution reactions.
-
As a dihydrochloride salt, the compound contains two chloride counter-ions that neutralize the positive charges on the protonated nitrogen atoms of the piperazine ring .
These structural features make the compound suitable for various chemical transformations, potentially serving as a building block for more complex molecules in pharmaceutical synthesis.
Synthesis and Preparation
Reaction Conditions and Considerations
Based on the related synthesis described in the patent, several key factors appear important for the successful preparation of piperazine derivatives like 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride:
-
Solvent selection: The patent mentions the use of chloroform (CHCl₃), dimethylbenzene, and acetone/water mixtures for different steps of the synthesis .
-
Temperature control: Different reaction steps require specific temperature conditions, such as reflux conditions for certain N-alkylation steps or lower temperatures (0-10°C) for others .
-
Purification methods: Recrystallization from appropriate solvents (like acetone or ethanol) is employed to purify intermediate and final products .
-
Salt formation: The conversion to the hydrochloride salt form is achieved by treatment with concentrated hydrochloric acid, which would likely be similar for forming the dihydrochloride salt of our target compound .
A synthetic chemist seeking to prepare 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride would likely need to modify these general approaches to accommodate the specific substituents required.
Applications and Research
Pharmaceutical Applications
As a piperazine derivative, 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride likely has potential applications in pharmaceutical research and development. Piperazine-containing compounds are known to exhibit a wide range of biological activities, including:
-
Neurological effects: Many piperazine derivatives act on the central nervous system through interactions with various neurotransmitter receptors.
-
Antimicrobial properties: Some piperazine compounds demonstrate activity against bacteria, fungi, or parasites.
-
Anti-inflammatory effects: Certain piperazine derivatives show promise in modulating inflammatory responses.
-
Anticancer potential: Various substituted piperazines have been investigated for anticancer properties through different mechanisms of action.
American Elements describes this compound as part of their "comprehensive catalog of life science products," suggesting its relevance to biological and biomedical research applications .
Chemical Intermediate
Based on its structure and reactive functional groups, 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride likely serves as a valuable chemical intermediate in the synthesis of more complex molecules. The presence of the terminal chloro group provides a site for further functionalization through nucleophilic substitution reactions, allowing for the construction of more elaborate molecular structures.
The compound appears to be available in various quantities from research-grade to bulk industrial amounts, indicating its utility across different scales of chemical research and production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume